(5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Description
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of fluorophenyl and furyl groups attached to the thiazolidinone ring enhances its chemical properties and potential biological activities .
Properties
Molecular Formula |
C20H13FN2O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13FN2O2S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(24)23-20(26-18)22-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)/b18-12+ |
InChI Key |
IHYARIKVXVDGDZ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde, 2-furylmethylketone, and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pH, and reaction time, as well as using suitable solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl and furyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound featuring a thiazole ring, an aniline moiety, and a furan derivative. Its molecular formula is C21H14FN3O2S, and its unique structure makes it useful for chemical interactions and biological activities, of interest in medicinal chemistry.
Research and applications
- (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibits notable biological activities.
- Interaction studies involving (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one focus on its binding affinity to various biological targets.
- The unique properties of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one make it applicable in various fields.
- The synthesis of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions.
Similar Compounds
Several compounds share structural similarities with (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one | Similar thiazolidine structure | Antimicrobial activity |
| 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin | Contains fluorophenyl and pyrimidine | Anticancer properties |
| 1-[4-(3-methylphenyl)thiazol] | Thiazole ring with phenyl substitution | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- **4-Fluorophenyl-5-methylene-2
Biological Activity
The compound (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological significance, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.38 g/mol. It features a thiazole ring, an aniline group, and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15F O4 S |
| Molecular Weight | 341.38 g/mol |
| CAS Number | 578753-69-2 |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In particular, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL against these pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Furan derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, one study highlighted that a furan-containing thiazole derivative exhibited cytotoxic effects on human cancer cell lines, suggesting that (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one could be a candidate for further anticancer drug development .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an α-glucosidase inhibitor, with IC50 values significantly lower than those of standard inhibitors like acarbose. This suggests its potential utility in managing diabetes by delaying carbohydrate digestion and absorption .
The biological activities of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites of target enzymes, inhibiting their activity.
- Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Properties : Some studies suggest that furan derivatives possess antioxidant activity, contributing to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
-
Antimicrobial Study :
- A study published in the International Journal of Advanced Biological and Biomedical Research evaluated various furan derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives had superior antibacterial activity compared to traditional antibiotics .
- Anticancer Evaluation :
- Enzyme Inhibition Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
